

# Ethyl 3-methyl-3-phenylglycidate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Ethyl 3-methyl-3-phenylglycidate

Cat. No.: B1196324

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CAS Number: 77-83-8

This guide provides an in-depth technical overview of **Ethyl 3-methyl-3-phenylglycidate**, a versatile organic compound with significant applications in the pharmaceutical, flavor, and fragrance industries. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, and its crucial role as a chiral intermediate in the synthesis of various therapeutic agents.

## Physicochemical and Spectroscopic Data

Quantitative data for **Ethyl 3-methyl-3-phenylglycidate** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>3</sub>	[1][2]
Molecular Weight	206.24 g/mol	[1][2][3]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Strong, sweet, strawberry-like	[4][5]
Boiling Point	272-275 °C	[1][2][6]
Density	1.087 g/mL at 25 °C	[1][6]
Refractive Index	n <sub>20/D</sub> 1.504 - 1.513	[1]
Solubility	Insoluble in water	[2]
Storage Temperature	2-8°C	[6]

Table 2: Spectroscopic Data

Technique	Data Highlights	Reference
<sup>1</sup> H NMR	Spectra available from commercial suppliers.	[3]
<sup>13</sup> C NMR	Spectra available for review.	[3][7]
Mass Spectrometry (GC-MS)	m/z top peak at 132.	[3]
Infrared (IR) Spectroscopy	FTIR spectra available.	[3]

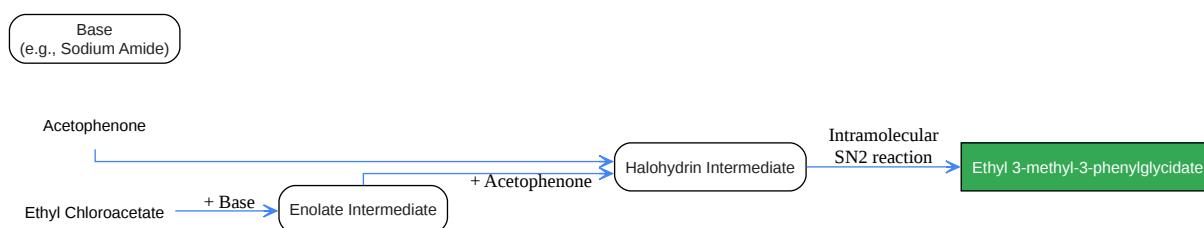
## Synthesis of Ethyl 3-methyl-3-phenylglycidate

The primary method for synthesizing **Ethyl 3-methyl-3-phenylglycidate** is the Darzens condensation reaction.[2][8] This reaction involves the condensation of acetophenone with an α-haloester, such as ethyl chloroacetate, in the presence of a base to form the characteristic epoxide ring.[8]

## Experimental Protocol: Darzens Condensation

A detailed experimental protocol for the synthesis of **Ethyl 3-methyl-3-phenylglycidate** is as follows:

- **Reaction Setup:** To a mixture of 120 g of acetophenone and 123 g of ethyl chloroacetate in 200 ml of benzene, add 47.2 g of powdered sodium amide.[9]
- **Addition of Base:** The sodium amide should be added portion-wise over a period of 2 hours while maintaining the reaction temperature at 15°C.[9]
- **Reaction:** Stir the resulting red-colored mixture at room temperature for 2 hours.[9]
- **Quenching:** Pour the reaction mixture into 700 g of ice water.[9]
- **Extraction:** Extract the organic phase with benzene.[9]
- **Drying and Solvent Removal:** Dry the organic phase and remove the solvent under reduced pressure.[9]
- **Purification:** Fractionally distill the residue to yield **Ethyl 3-methyl-3-phenylglycidate**. The boiling point of the product is reported to be 107°-113° C at 3 mmHg.[9]



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Darzens Condensation Pathway

## Role in Pharmaceutical Synthesis

**Ethyl 3-methyl-3-phenylglycidate** is a valuable chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs).<sup>[1]</sup><sup>[10]</sup> Its epoxide ring is highly reactive and allows for nucleophilic ring-opening reactions, which is essential for constructing more complex molecules.<sup>[1]</sup>

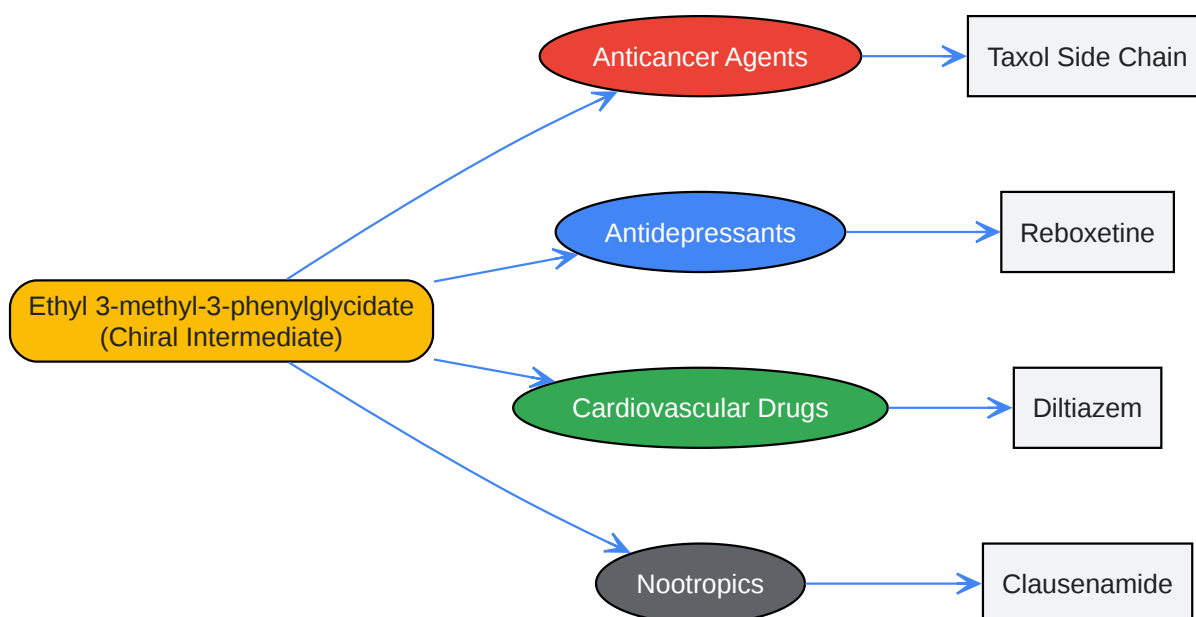
Notably, specific stereoisomers of this compound are crucial for producing enantiomerically pure drugs. For instance, (2R,3S)-ethyl-3-phenylglycidate is a key intermediate in the synthesis of:

- The Taxol C-13 side chain: This side chain is critical for the anticancer activity of Taxol.<sup>[11]</sup>
- Reboxetine: A norepinephrine reuptake inhibitor used as an antidepressant.<sup>[11]</sup>

Other analogues are used in the synthesis of:

- Diltiazem: A cardiovascular drug.<sup>[11]</sup>
- Clausenamide: A nootropic drug.<sup>[11]</sup>

The bioresolution of racemic Ethyl 3-phenylglycidate using enzymes like epoxide hydrolases is a key step in obtaining the desired stereoisomers for these pharmaceutical applications.<sup>[12]</sup>



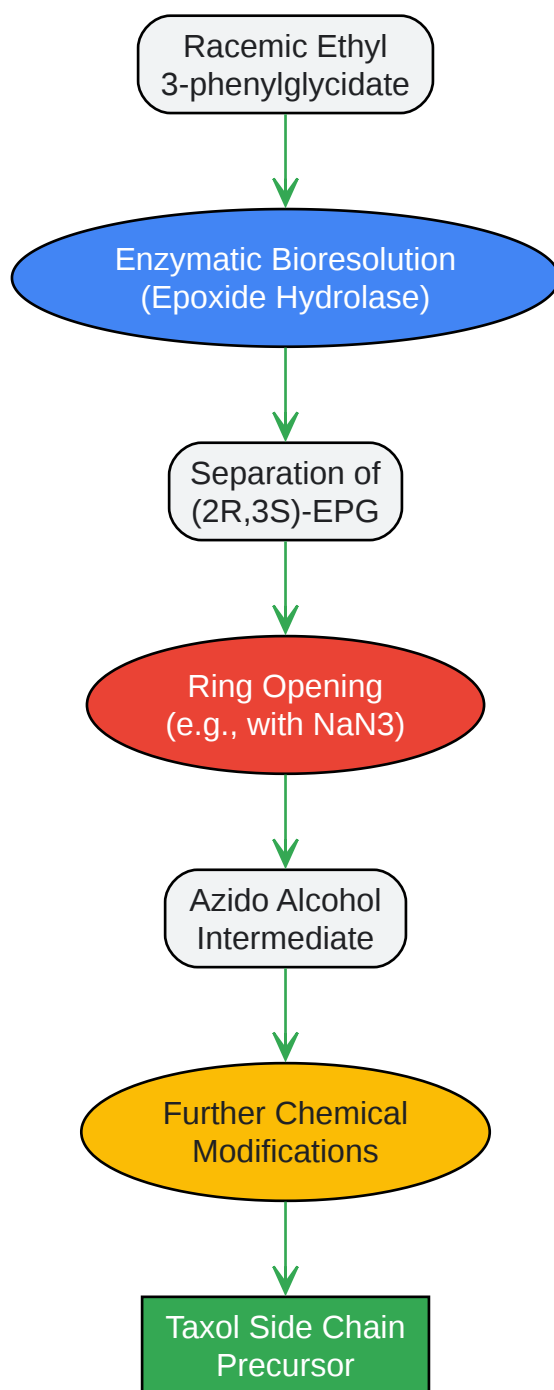
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Role as a Pharmaceutical Precursor

## Experimental Workflow: Chemoenzymatic Synthesis of Taxol Side Chain Precursor

The following workflow outlines the key steps in the chemoenzymatic synthesis of a precursor to the Taxol C-13 side chain, starting from racemic Ethyl 3-phenylglycidate (rac-EPG).

- **Bioresolution:** A microbial strain containing an epoxide hydrolase (e.g., *Galactomyces geotrichum*) is used to selectively hydrolyze one enantiomer of rac-EPG, allowing for the isolation of the desired (2R,3S)-EPG.[\[12\]](#)
- **Ring Opening:** The isolated (2R,3S)-EPG undergoes a ring-opening reaction with sodium azide to introduce a nitrogen functionality.[\[11\]](#)
- **Subsequent Steps:** Further chemical modifications, such as reduction and acylation, are performed to yield the final Taxol side chain precursor.[\[12\]](#)



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#### Chemoenzymatic Synthesis Workflow

## Other Industrial Applications

Beyond its pharmaceutical relevance, **Ethyl 3-methyl-3-phenylglycidate** is extensively used in the following sectors:

- Flavor and Fragrance Industry: Commonly known as "strawberry aldehyde," it is a key component in artificial strawberry flavorings and imparts a sweet, fruity note to perfumes, cosmetics, soaps, and detergents.[2][5][8]
- Polymer Chemistry: The epoxide functionality allows it to be used in the production of specialty polymers, where it can act as a cross-linking agent to enhance material properties like flexibility and durability.[1]
- Research Applications: It serves as a valuable starting material and intermediate in academic and industrial research for the development of new synthetic methodologies and the study of reaction mechanisms.[1]

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